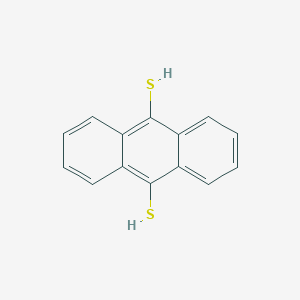

Anthracene-9,10-dithiol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Anthracene-9,10-dithiol is a useful research compound. Its molecular formula is C14H10S2 and its molecular weight is 242.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Material Science

1.1 Conductive Polymers

ADT has been utilized in the synthesis of conductive polymers. Its dithiol groups enhance reactivity in polymerization reactions, making it a valuable monomer for creating conjugated polymers. Research indicates that ADT can participate in competitive addition polymerizations, leading to materials with improved electronic properties .

Table 1: Relative Reactivity of Dithiol Monomers

| Monomer | Reactivity Order |

|---|---|

| 9,10-Anthracenedithiol | Highest |

| 4,4'-Biphenyldithiol | Moderate |

| 1,4-Benzenedithiol | Lowest |

1.2 Luminescent Materials

ADT is also involved in the development of luminescent materials. Studies have shown that ADT derivatives can exhibit reversible luminescence under light and heat stimuli, which is useful for applications in sensors and display technologies .

Biological Applications

2.1 Anticancer Agents

Research has demonstrated that anthracene derivatives, including ADT, possess anticancer properties. They can intercalate with DNA, disrupting cellular functions and leading to apoptosis in cancer cells. A study on anthracene-9,10-diones highlighted their potential as anticancer agents without significant mutagenic effects .

Table 2: Anticancer Activity of Anthracene Derivatives

2.2 DNA Probing

ADT has been studied for its ability to probe DNA structures due to its strong binding affinity. This property is exploited in the design of molecular probes for detecting DNA anomalies associated with various diseases .

Nanotechnology

3.1 Molecular Motors

A groundbreaking application of ADT is its role in molecular motors. Research conducted at UC Riverside demonstrated that ADT could mimic bipedal motion on metal surfaces, potentially paving the way for molecular machines and advanced nanocomputing systems .

Case Study: Molecular Walking

- Experiment: ADT molecules were heated on a copper surface.

- Outcome: The molecules successfully walked approximately 10,000 steps autonomously.

- Implications: This could lead to developments in molecular computing where such movements are harnessed for computational tasks.

Chemical Synthesis

4.1 Building Blocks for Functionalized Compounds

ADT serves as a key building block for synthesizing various functionalized compounds through Diels-Alder reactions and other coupling strategies . Its versatility allows chemists to create tailored materials with specific electronic and optical properties.

属性

CAS 编号 |

86756-29-8 |

|---|---|

分子式 |

C14H10S2 |

分子量 |

242.4 g/mol |

IUPAC 名称 |

anthracene-9,10-dithiol |

InChI |

InChI=1S/C14H10S2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8,15-16H |

InChI 键 |

QHWTVIYSEHVEKU-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2S)S |

规范 SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2S)S |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。